molecular formula C9H18ClN5S B13430796 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13430796
M. Wt: 263.79 g/mol
InChI Key: AJCUYXXCINTFTB-UHFFFAOYSA-N
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Description

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound that features a piperidine ring and a tetrazole moiety The presence of these two functional groups makes it an interesting subject for various chemical and biological studies Piperidine is a six-membered ring containing one nitrogen atom, while tetrazole is a five-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole moiety, which can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a piperidine precursor under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the tetrazole and piperidine rings in 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride provides unique properties that are not present in its individual components. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a derivative of piperidine that incorporates a tetrazole moiety. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N5SHClC_{9}H_{15}N_{5}S\cdot HCl, with a molecular weight of approximately 232.77 g/mol. The structure features a piperidine ring linked to a sulfanyl group and a tetrazole ring, which is pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety has been shown to inhibit various enzymes that are critical in metabolic pathways. For instance, compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease .
  • Antimicrobial Activity : Similar derivatives have exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This activity is often linked to the ability of the tetrazole group to interact with bacterial enzymes.

Biological Activity Data

A summary of relevant biological activities associated with this compound is presented in the table below:

Activity Description Reference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong AChE inhibition; IC50 values < 10 µM for related compounds
CytotoxicityExhibited cytotoxic effects on cancer cell lines (e.g., Jurkat cells)
Antidiabetic PotentialPotential hypoglycemic effects observed in related studies

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibition against Salmonella typhi, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains.

Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that related tetrazole compounds effectively inhibited AChE. The compound exhibited an IC50 value of approximately 8 µM in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on Jurkat T-cells indicated that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptosis.

Properties

Molecular Formula

C9H18ClN5S

Molecular Weight

263.79 g/mol

IUPAC Name

2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C9H17N5S.ClH/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8;/h8,10H,2-7H2,1H3;1H

InChI Key

AJCUYXXCINTFTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCC2CCCCN2.Cl

Origin of Product

United States

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